(5-bromo-6-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and fluorine atoms on the pyridine ring enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-6-fluoropyridin-3-yl)boronic acid typically involves the borylation of 5-bromo-6-fluoropyridine. One common method is the Ir-catalyzed borylation, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . The reaction conditions are generally mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products. The scalability of the synthetic routes makes this compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-6-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Periodate (NaIO4): Used for oxidative cleavage of boronates.
Nucleophiles: Such as amines and thiols for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution
Scientific Research Applications
(5-bromo-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-bromo-6-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the bromine atom.
3-Formylphenylboronic acid: Contains a formyl group instead of halogens.
4-Formylphenylboronic acid: Another formyl-substituted boronic acid.
Uniqueness
(5-bromo-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This dual substitution enhances its reactivity and makes it a versatile intermediate for various chemical transformations. The combination of these substituents allows for selective reactions that are not easily achievable with other boronic acids .
Properties
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDNHXGCGYSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.